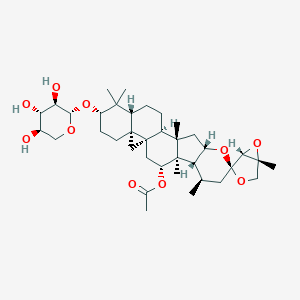

26-Deoxyactein

Description

26-Deoxyactein has been reported in Actaea elata, Actaea cimicifuga, and Actaea racemosa with data available.

cyclolanostane from the Chinese drug Shoma; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

[(1R,1'R,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMGJWLOGKSUGX-RBKCHLQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181062 | |

| Record name | 26-Deoxyactein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264624-38-6 | |

| Record name | 26-Deoxyactein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264624-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 26-Deoxyactein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264624386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26-Deoxyactein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Xylopyranoside, (3β,12β,16β,23S,24R,25R)-12-(acetyloxy)-16,23:23,26:24,25-triepoxy-9,19-cyclolanostan-3-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 26-DEOXYACTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D5AUV13AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 26-Deoxyactein

For Researchers, Scientists, and Drug Development Professionals

Abstract

26-Deoxyactein, a cycloartane-type triterpenoid glycoside isolated from the rhizomes of Cimicifuga foetida and Actaea racemosa (black cohosh), has emerged as a promising natural product with significant therapeutic potential, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 26-Deoxyactein, with a focus on its anti-cancer properties. We will delve into its molecular targets and the signaling pathways it modulates to induce apoptosis and cell cycle arrest in cancer cells. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic applications of this potent bioactive compound.

Introduction: The Therapeutic Potential of 26-Deoxyactein

Natural products have long been a cornerstone of drug discovery, offering a rich diversity of chemical structures and biological activities. Triterpenoid glycosides, a class of natural compounds found in a wide variety of plants, are particularly noted for their broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[3] 26-Deoxyactein belongs to this important class of molecules and has garnered significant scientific interest for its cytotoxic effects against various cancer cell lines.[1][2]

This guide will provide a detailed exploration of the molecular mechanisms that underpin the anti-cancer activity of 26-Deoxyactein, synthesizing findings from numerous preclinical studies. Our focus will be on providing a clear and in-depth understanding of how this compound interacts with cellular machinery to inhibit cancer cell proliferation and induce programmed cell death.

Induction of Apoptosis: A Key Anti-Cancer Mechanism

A primary mechanism through which 26-Deoxyactein exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death.[4] This process is a critical fail-safe mechanism that eliminates damaged or unwanted cells, and its dysregulation is a hallmark of cancer. 26-Deoxyactein appears to trigger apoptosis through the intrinsic, or mitochondrial, pathway.

Modulation of the Bcl-2 Family of Proteins

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[5] The ratio of these opposing factions determines the fate of the cell. Studies on related triterpenoid glycosides from Cimicifuga species suggest that 26-Deoxyactein likely shifts this balance in favor of apoptosis.[5][6] It is hypothesized to upregulate the expression of pro-apoptotic proteins like Bax while simultaneously downregulating the expression of anti-apoptotic proteins such as Bcl-2.[7][8] This altered Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.[9]

Disruption of Mitochondrial Membrane Potential and Cytochrome c Release

The increased ratio of pro- to anti-apoptotic proteins at the mitochondrial membrane leads to the formation of pores, resulting in the dissipation of the mitochondrial membrane potential (ΔΨm).[10] This event is a point of no return in the apoptotic cascade. The loss of ΔΨm is followed by the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.[10]

Activation of the Caspase Cascade

Once in the cytoplasm, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), which in the presence of dATP, oligomerizes to form the apoptosome.[11] This complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3.[12] Caspase-3 is the central executioner of apoptosis, responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[13]

Experimental Workflow: Investigating 26-Deoxyactein-Induced Apoptosis

Caption: Experimental workflow for studying apoptosis induced by 26-Deoxyactein.

Induction of Cell Cycle Arrest: Halting Cancer Cell Proliferation

In addition to inducing apoptosis, 26-Deoxyactein has been shown to inhibit cancer cell proliferation by arresting the cell cycle at the G1 phase.[14] The cell cycle is a tightly regulated process that governs cell division, and its checkpoints are often deregulated in cancer, leading to uncontrolled proliferation.

Downregulation of Cyclin D1 and CDK4

Progression through the G1 phase of the cell cycle is primarily controlled by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are activated by binding to D-type cyclins (Cyclin D1, D2, D3).[15] The Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. Evidence from studies on related compounds suggests that 26-Deoxyactein treatment leads to a significant downregulation of Cyclin D1 and CDK4 expression in cancer cells.[16][17][18][19] This inhibition of key G1 regulatory proteins prevents the phosphorylation of pRb, thereby blocking the G1 to S phase transition and halting cell proliferation.

Signaling Pathway: 26-Deoxyactein-Induced G1 Cell Cycle Arrest

Caption: Proposed mechanism of 26-Deoxyactein-induced G1 cell cycle arrest.

Modulation of Key Signaling Pathways

The anti-cancer effects of 26-Deoxyactein are also attributed to its ability to modulate critical intracellular signaling pathways that are often hyperactivated in cancer, such as the PI3K/AKT and MAPK pathways.

Inhibition of the PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[20][21] Its aberrant activation is a common event in many cancers, promoting tumorigenesis and resistance to therapy.[11][22] It is hypothesized that 26-Deoxyactein can inhibit the phosphorylation and activation of key components of this pathway, including AKT and its downstream effector, mTOR. By suppressing the PI3K/AKT pathway, 26-Deoxyactein can further promote apoptosis and inhibit cell proliferation.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[23][24] The MAPK family includes several key kinases, such as ERK, JNK, and p38. The role of 26-Deoxyactein in modulating the MAPK pathway is complex and may be cell-type dependent. Some evidence suggests that it may inhibit the pro-proliferative ERK pathway while activating the pro-apoptotic JNK and p38 pathways, thereby contributing to its anti-cancer effects.[25][26]

Clinical Perspective and Future Directions

While preclinical studies have provided compelling evidence for the anti-cancer potential of 26-Deoxyactein, clinical data on the isolated compound is currently limited. However, clinical trials have been conducted on black cohosh extracts, which contain 26-Deoxyactein, primarily for the management of menopausal symptoms in breast cancer patients.[27][28] While these trials have not focused on the anti-cancer efficacy of the extract, they provide valuable information on its safety and tolerability in this patient population.[1][29]

Future research should focus on elucidating the precise molecular targets of 26-Deoxyactein and further detailing its interactions with the signaling pathways discussed. In vivo studies in animal models of cancer are crucial to validate the promising in vitro findings and to assess its pharmacokinetic and pharmacodynamic properties. Ultimately, well-designed clinical trials are needed to evaluate the therapeutic efficacy of 26-Deoxyactein, either as a standalone agent or in combination with existing cancer therapies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[15][16][30][31]

Procedure:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of 26-Deoxyactein for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][3][28][32][33]

Procedure:

-

Treat cells with 26-Deoxyactein for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis for Protein Expression

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins.[2][7][9][14][17][19][27][34][35][36][37]

Procedure:

-

Lyse 26-Deoxyactein-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin D1, CDK4, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[2][12][23][35][38]

Procedure:

-

Seed cells in a suitable plate or on coverslips.

-

Treat cells with 26-Deoxyactein. Include a positive control for depolarization (e.g., CCCP).

-

Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with PBS or assay buffer.

-

Analyze the fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader. For red fluorescence, use an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm. For green fluorescence, use an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Calculate the ratio of red to green fluorescence to determine the change in ΔΨm.

Conclusion

26-Deoxyactein is a compelling natural product with a multi-faceted mechanism of action against cancer cells. Its ability to induce apoptosis through the mitochondrial pathway, halt cell cycle progression at the G1 phase, and modulate key oncogenic signaling pathways like PI3K/AKT and MAPK underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. Further rigorous preclinical and clinical investigation is warranted to fully realize the therapeutic promise of this potent triterpenoid glycoside.

References

-

National Cancer Institute. (2024, April 25). Black Cohosh (PDQ®)–Health Professional Version. [Link]

-

Pockaj, B. A., et al. (2006). Phase III Double-Blind, Randomized, Placebo-Controlled Crossover Trial of Black Cohosh in the Management of Hot Flashes: NCCTG Trial N01CC1. Journal of Clinical Oncology, 24(18), 2836–2841. [Link]

-

Alliance for Clinical Trials in Oncology. (2016, July 13). Black Cohosh in Treating Hot Flashes in Women Who Have or Who Are At Risk of Developing Breast Cancer. ClinicalTrials.gov. [Link]

-

Memorial Sloan Kettering Cancer Center. (2022, May 26). Black Cohosh. [Link]

- Chen, S. N., et al. (2002). Isolation, Structure Elucidation, and Absolute Configuration of 26-Deoxyactein from Cimicifuga racemosa and Clarification of Nomenclature Associated with 27-Deoxyactein.

-

UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. [Link]

-

Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

ResearchGate. (2015). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. [Link]

-

Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

-

Jiang, H., et al. (2020). The cyclin D1-CDK4 oncogenic interactome enables identification of potential novel oncogenes and clinical prognosis. Oncogene, 39(1), 143–157. [Link]

-

PubMed Central. (2011). Determination of Caspase Activation by Western Blot. [Link]

-

Sabourin, L. A., & Rudnicki, M. A. (2000). Caspase 3 cleavage of the Ste20-related kinase SLK releases and activates an apoptosis-inducing kinase domain and an actin-disassembling region. Molecular and Cellular Biology, 20(2), 684–696. [Link]

-

ResearchGate. (2019). Isolation, Structure Elucidation, and Absolute Configuration of 26-Deoxyactein from Cimicifuga r acemosa and Clarification of Nomenclature Associated with 27-Deoxyactein. [Link]

-

ResearchGate. (2015). Western blot assay detects protein levels of cyclin D1 (D1), CDK4, CDK6, p27kip1, p21cip1, CDK2 and cyclin E in M C F 7 , M B 2 3 1 a n d M C F 1 5 c e l l s 4 8 o r 7 2 h o u r s a f t e r t r e a t e d treatment w i t h 4 o r 8 µ M N P C D , c o m p a r e d w i t h t h e u n t r e a t e d (0 µM) counterparts. β-actin is included as loading control. [Link]

-

PubMed Central. (2018). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. [Link]

-

ResearchGate. (2000). Western blot analysis of caspase 3 cleavage, α‑tubulin polymerization, and Bcl‑2 phosphorylation in paclitaxel‑treated cells. [Link]

-

ResearchGate. (2016). The results of Western blot for phospho-ERK, ERK and β-actin after treatment with PMA or the combination of PMA and U0126 in GL-1, CLBL-1, UL-1 and Ema. [Link]

-

ResearchGate. (2018). Western blot analysis of cyclin D1, Cdk4 and Cdk6 at the indicated time points (24, 48 and 72 h) after the addition of 1 µg/ml of cisplatin to the culture medium of HuH7 cells. [Link]

-

PubMed Central. (1998). Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia. [Link]

-

MDPI. (2022). Apoptotic Caspases-3 and -7 Cleave Extracellular Domains of Membrane-Bound Proteins from MDA-MB-231 Breast Cancer Cells. [Link]

-

PubMed Central. (2002). Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells. [Link]

-

ResearchGate. (2002). Western blot analyses of cyclin D1, CDK4, cyclin D1- immunoprecipitated CDK4, and kinase activity of cyclin D1-immunoprecipitated complex. [Link]

-

PubMed Central. (2014). Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism. [Link]

-

PubMed. (2019). Derivatives of Deoxypodophyllotoxin Induce Apoptosis through Bcl-2/Bax Proteins Expression. [Link]

-

Surgery, Gastroenterology and Oncology. (2022). Biochemical Analysis of Apoptosis to Impact of Bacterial Extracellular Polymeric Substances Extract on Human Breast Cancer Cell Line (MCF-7). [Link]

-

ResearchGate. (2020). Protein expression levels of Bax, Bcl-2 and Bax/Bcl-2 ratio in CT-26 cells treated with BR and CDDP, alone or in combination. [Link]

-

PubMed Central. (2022). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. [Link]

-

ResearchGate. (2012). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. [Link]

-

PubMed. (2015). Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile. [Link]

-

Academic Journals. (2010). Induction of apoptosis in human breast cancer cell line MCF-7 by phytochemicals from Gmelina asiatica. [Link]

-

bioRxiv. (2023). Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43. [Link]

-

Asian Pacific Journal of Cancer Prevention. (2018). Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia. [Link]

-

Brieflands. (2018). Effect of Saffron Extract on Expression of Bax and Bcl-2 Genes in Gastric Adenocarcinoma Cell Line (AGS). [Link]

-

National Institutes of Health. (2022). PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. [Link]

-

YouTube. (2020, June 10). AKT/PKB Signaling Pathway | PI3k Signaling. [Link]

Sources

- 1. Black Cohosh - NCI [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of the standardized Cimicifuga foetida extract on Hsp 27 expression in the MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Derivatives of Deoxypodophyllotoxin Induce Apoptosis through Bcl-2/Bax Proteins Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sgo-iasgo.com [sgo-iasgo.com]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

- 9. researchgate.net [researchgate.net]

- 10. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New insights on PI3K/AKT pathway alterations and clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase 3 cleavage of the Ste20-related kinase SLK releases and activates an apoptosis-inducing kinase domain and an actin-disassembling region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Black Cohosh (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The cyclin D1-CDK4 oncogenic interactome enables identification of potential novel oncogenes and clinical prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ERK-MAPK Pathway Antibody Kit PK30019 | Proteintech [ptglab.com]

- 25. researchgate.net [researchgate.net]

- 26. biorxiv.org [biorxiv.org]

- 27. ascopubs.org [ascopubs.org]

- 28. ClinicalTrials.gov [clinicaltrials.gov]

- 29. mskcc.org [mskcc.org]

- 30. researchgate.net [researchgate.net]

- 31. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Plant Derived Bioactive Compounds, Their Anti-Cancer Effects and In Silico Approaches as an Alternative Target Treatment Strategy for Breast Cancer: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 37. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Signaling Pathway of 26-Deoxyactein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the putative signaling pathways of 26-deoxyactein, a prominent cycloartane triterpenoid glycoside isolated from Actaea racemosa (Black Cohosh). While direct research on 26-deoxyactein's specific signaling cascade is emerging, this document synthesizes data from closely related compounds, such as actein and other Cimicifuga triterpenoids, to construct a robust, evidence-based framework for investigation. The focus is on guiding researchers in designing experiments to validate these proposed mechanisms.

Part 1: Foundational Profile of 26-Deoxyactein

26-Deoxyactein is a key bioactive constituent of Black Cohosh, an herb with a long history of use in traditional medicine.[1][2] Chemically, it is a complex triterpenoid glycoside, and its biological activities are thought to contribute significantly to the therapeutic effects of the plant extract.[1][2] Preclinical studies have pointed towards several potential mechanisms of action, including anti-inflammatory, antioxidant, and selective estrogen receptor modulator (SERM)-like activities.[1][2][3] Notably, 23-epi-26-deoxyactein, a closely related isomer, has been shown to suppress cytokine-induced nitric oxide production in microglial cells, highlighting its anti-inflammatory potential.[1][2][3][4] Furthermore, triterpenoids from Cimicifuga, including 26-deoxyactein, have demonstrated anti-proliferative effects in cancer cell lines, often by inducing cell cycle arrest and apoptosis.[2]

The complex and multifaceted biological activities reported for Black Cohosh extracts and their constituent triterpenoids necessitate a detailed molecular-level investigation to unlock their full therapeutic potential. Understanding the specific signaling pathways modulated by 26-deoxyactein is critical for rational drug design and development.

Part 2: A Proposed Mechanistic Framework for 26-Deoxyactein Signaling

Based on the available evidence for related compounds, we propose a multi-pronged signaling mechanism for 26-deoxyactein, centered on the induction of mitochondrial-mediated apoptosis and the modulation of key inflammatory pathways.

Core Signaling Cascade: The Intrinsic Apoptosis Pathway

A substantial body of evidence suggests that cycloartane triterpenoids from Cimicifuga species exert their anti-cancer effects by triggering the intrinsic, or mitochondrial, pathway of apoptosis.[5] This pathway is a tightly regulated process of programmed cell death crucial for tissue homeostasis and eliminating damaged or cancerous cells.[6][7][8]

The proposed cascade begins with 26-deoxyactein inducing mitochondrial stress. This could occur through direct interaction with mitochondrial proteins or indirectly by generating reactive oxygen species (ROS).[9] This stress leads to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[7][8] Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (APAF-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome.[8]

Activated caspase-9, an initiator caspase, then proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7.[7][8][10] These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation, cell shrinkage, and membrane blebbing.[6][11][12]

Caption: Proposed intrinsic apoptosis pathway induced by 26-deoxyactein.

Modulation of Inflammatory Signaling: The NF-κB Pathway

Chronic inflammation is a key driver of many diseases, including cancer. The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response.[13][14][15] The anti-inflammatory properties observed for 26-deoxyactein and related compounds suggest a potential role in modulating the NF-κB signaling pathway.[1][2][3][4]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines or pathogens, activate the IκB kinase (IKK) complex.[15][16] IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome.[13][17] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13][17]

It is hypothesized that 26-deoxyactein may inhibit this pathway at one or more key steps. For instance, it could potentially inhibit the activation of the IKK complex or prevent the degradation of IκB, thereby keeping NF-κB trapped in the cytoplasm.[16] By suppressing NF-κB activation, 26-deoxyactein could effectively dampen the inflammatory response.

Caption: Hypothesized inhibition of the NF-κB pathway by 26-deoxyactein.

Part 3: Experimental Guide for Pathway Validation

To rigorously test the proposed signaling pathways of 26-deoxyactein, a series of well-defined experiments are necessary. This section provides detailed, step-by-step protocols for key assays.

Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its protein target within a cellular environment.[18][19][20][21][22] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[18][20]

Experimental Workflow

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Plate the cells of interest (e.g., a cancer cell line) and grow to ~80% confluency. Treat the cells with either vehicle control or a range of concentrations of 26-deoxyactein for a predetermined time.

-

Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[18]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

-

Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[19]

-

Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific detection method, most commonly Western blotting.[19]

-

Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle and 26-deoxyactein-treated samples. A shift in the melting curve to a higher temperature in the presence of 26-deoxyactein indicates target engagement.

Analysis of Mitochondrial Integrity and Apoptosis

A. Mitochondrial Membrane Potential (ΔΨm) Assay:

A key event in intrinsic apoptosis is the loss of mitochondrial membrane potential. This can be measured using fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE).[23]

-

Cell Treatment: Treat cells with 26-deoxyactein or vehicle control for various time points.

-

Staining: In the final 30 minutes of treatment, add TMRE to the culture medium at a final concentration of 0.4 nM.[23]

-

Analysis: Harvest the cells and analyze the fluorescence intensity by flow cytometry. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.[23]

B. Western Blotting for Apoptosis Markers:

Western blotting is a standard technique to detect the activation of key proteins in the apoptosis cascade.[11][12][24]

-

Protein Extraction: Treat cells with 26-deoxyactein for different durations. Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for key apoptotic proteins. It is crucial to probe for both the full-length (inactive) and cleaved (active) forms of caspases.

-

Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

Table 1: Key Proteins for Western Blot Analysis of Apoptosis

| Target Protein | Expected Change with 26-Deoxyactein | Rationale |

| Cleaved Caspase-9 | Increase | Indicates activation of the initiator caspase in the intrinsic pathway.[10][11] |

| Cleaved Caspase-3 | Increase | Confirms activation of the main executioner caspase. |

| Cleaved PARP | Increase | A key substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.[24] |

| Bcl-2 | Decrease | Anti-apoptotic protein; its downregulation promotes apoptosis. |

| Bax | Increase/Translocation | Pro-apoptotic protein; its increased expression or translocation to mitochondria promotes cytochrome c release.[10] |

| Cytochrome c (Cytosolic) | Increase | Confirms release from mitochondria into the cytosol. |

NF-κB Reporter Assay

A luciferase reporter assay is a highly sensitive method to quantify the transcriptional activity of NF-κB.[25][26]

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase for normalization.[27]

-

Treatment: After 24 hours, pre-treat the cells with 26-deoxyactein or vehicle for 1-2 hours. Then, stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.[27][28]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.[26][27]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity in 26-deoxyactein-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.[27]

Part 4: Data Interpretation and Future Directions

The experimental framework outlined above provides a comprehensive strategy to dissect the signaling pathways of 26-deoxyactein. Positive results, such as a thermal shift in a specific protein target via CETSA, a decrease in mitochondrial membrane potential, activation of caspases, and inhibition of NF-κB reporter activity, would provide strong evidence for the proposed mechanisms.

Future research should focus on identifying the direct molecular target(s) of 26-deoxyactein using unbiased, proteome-wide approaches. Further investigation into the potential interplay between the apoptotic and inflammatory pathways modulated by this compound will also be crucial. Elucidating these complex signaling networks will be instrumental in advancing 26-deoxyactein and other Cimicifuga triterpenoids as potential therapeutic agents for a range of human diseases.

References

-

Alvero, A.B., et al. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. Available at: [Link]

-

Li, J., et al. (2011). Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway. Phytotherapy Research. Available at: [Link]

-

Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. Available at: [Link]

-

AMSBIO. Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Available at: [Link]

-

Hook, J.S., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. Available at: [Link]

-

Indigo Biosciences. Human NF-κB Reporter Assay System. Available at: [Link]

-

Indigo Biosciences. Human NF-κB Reporter Assay System. Available at: [Link]

-

Alvero, A.B., et al. (2021). Determination of Caspase Activation by Western Blot. Springer Nature Experiments. Available at: [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

-

Park, D., et al. (2014). Caspase Protocols in Mice. Methods in Molecular Biology. Available at: [Link]

-

Robers, M.B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie. Available at: [Link]

-

Rabenau, M., et al. (2019). Effects of Cimicifuga racemosa extract Ze450 on mitochondria in models of oxidative stress in neuronal cells. Phytomedicine. Available at: [Link]

-

Pär Nordlund Lab. CETSA. Available at: [Link]

-

Ruhlen, R.L., et al. (2008). Black Cohosh: Insights into its Mechanism(s) of Action. Integrative Medicine Insights. Available at: [Link]

-

Ruhlen, R.L., et al. (2008). Black Cohosh: Insights into its Mechanism(s) of Action. Integrative Medicine Insights. Available at: [Link]

-

Ruhlen, R.L., et al. (2008). Black Cohosh: Insights into its Mechanism(s) of Action. Integrative Medicine Insights. Available at: [Link]

-

Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

-

Ruhlen, R.L., et al. (2008). Black Cohosh: Insights into its Mechanism(s) of Action. Semantic Scholar. Available at: [Link]

-

Rabenau, M., et al. (2019). Metabolic switch induced by Cimicifuga racemosa extract prevents mitochondrial damage and oxidative cell death. Phytomedicine. Available at: [Link]

-

Jainsch, B., et al. (2021). Cimicifuga racemosa Extract Ze 450 Re-Balances Energy Metabolism and Promotes Longevity. Pharmaceuticals. Available at: [Link]

-

van Breemen, R.B., et al. (2013). Pharmacokinetics of 23-epi-26-deoxyactein in women following oral administration of a standardized extract of black cohosh. Xenobiotica. Available at: [Link]

-

ResearchGate. Chemical Structures of Cimicifuga Triterpene Glycosides Mentioned in This Study. Available at: [Link]

-

Bio-Techne. Apoptosis Signal Transduction Pathway. Available at: [Link]

-

Wang, Y., et al. (2017). N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells. Molecular Medicine Reports. Available at: [Link]

-

Yamamoto, Y., & Gaynor, R.B. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. The Journal of Clinical Investigation. Available at: [Link]

-

QIAGEN GeneGlobe. Apoptosis Signaling Pathway: Stages, Types and Key Molecules. Available at: [Link]

-

Hsu, H.Y., et al. (2017). Activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway is involved in the casticin-induced apoptosis of colon cancer cells. Oncology Letters. Available at: [Link]

-

Barnes, P.J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation. Available at: [Link]

-

Tan, Z.S., et al. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. Biomedicines. Available at: [Link]

-

Mitchell, S., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? Pharmaceuticals. Available at: [Link]

-

Wtorek-Guzy, K., et al. (2022). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. Black Cohosh: Insights into its Mechanism(s) of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Black Cohosh: Insights into its Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Black Cohosh: Insights into its Mechanism(s) of Action | Semantic Scholar [semanticscholar.org]

- 5. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis Signaling Pathway | Bio-Techne [bio-techne.com]

- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway is involved in the casticin-induced apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 13. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CETSA [cetsa.org]

- 21. news-medical.net [news-medical.net]

- 22. annualreviews.org [annualreviews.org]

- 23. Effects of Cimicifuga racemosa extract Ze450 on mitochondria in models of oxidative stress in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bowdish.ca [bowdish.ca]

- 26. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. resources.amsbio.com [resources.amsbio.com]

- 28. indigobiosciences.com [indigobiosciences.com]

The Uncharted Path: A Technical Guide to the Biosynthesis of 26-Deoxyactein in Cimicifuga racemosa

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Cimicifuga racemosa (L.) Nutt., commonly known as black cohosh, is a perennial herb of the Ranunculaceae family, long recognized for its medicinal properties, particularly in the alleviation of menopausal symptoms. The rhizomes of this plant are a rich source of a complex array of secondary metabolites, among which the cycloartane triterpenoid glycosides are of significant pharmacological interest. 26-Deoxyactein, a prominent member of this class, has demonstrated a range of biological activities. Despite its therapeutic potential, the biosynthetic pathway leading to 26-deoxyactein remains largely unelucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 26-deoxyactein in C. racemosa, drawing upon the established principles of triterpenoid biosynthesis and the known chemical structure of the target molecule. Furthermore, we present a detailed framework of experimental methodologies for the systematic identification and characterization of the enzymes and intermediates involved, aiming to provide a roadmap for future research in this field.

Introduction: The Significance of 26-Deoxyactein

26-Deoxyactein is a tetracyclic triterpenoid glycoside isolated from the rhizomes of Cimicifuga racemosa.[1] It belongs to the cycloartane family of triterpenoids, which are characterized by a distinctive cyclopropane ring at the C-9/C-19 position. The intricate structure of 26-deoxyactein, featuring multiple oxygenations and a sugar moiety, hints at a complex and tightly regulated biosynthetic cascade. Understanding this pathway is not only of fundamental scientific interest but also holds significant potential for the biotechnological production of this and related high-value compounds.

The Proposed Biosynthetic Pathway of 26-Deoxyactein

While the complete enzymatic sequence for 26-deoxyactein biosynthesis has not been experimentally validated in C. racemosa, a putative pathway can be constructed based on the well-established principles of triterpenoid synthesis in plants. The pathway can be conceptually divided into three major stages: (I) formation of the cycloartane backbone, (II) oxidative modifications of the aglycone, and (III) glycosylation.

Stage I: Formation of the Cycloartane Skeleton

The biosynthesis of all triterpenoids begins with the cyclization of 2,3-oxidosqualene. In plants, this crucial step is catalyzed by oxidosqualene cyclases (OSCs). For the formation of the cycloartane skeleton, the key enzyme is cycloartenol synthase (CAS) .

-

Step 1: Squalene to 2,3-Oxidosqualene: The linear C30 hydrocarbon, squalene, is first epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase (SE) .

-

Step 2: Cyclization to Cycloartenol: Cycloartenol synthase then catalyzes a complex cascade of cyclization and rearrangement reactions, transforming 2,3-oxidosqualene into the tetracyclic cycloartenol, the foundational precursor for 26-deoxyactein.

Stage III: Glycosylation

The final step in the biosynthesis of 26-deoxyactein is the attachment of a sugar moiety to the aglycone. This glycosylation is catalyzed by UDP-dependent glycosyltransferases (UGTs) . These enzymes transfer a sugar residue, in this case, xylose, from an activated sugar donor (UDP-xylose) to a specific hydroxyl group on the aglycone, forming a glycosidic bond. In 26-deoxyactein, the xylose is attached at the C-3 position of the cycloartane skeleton.

A Framework for Pathway Elucidation: Experimental Protocols

The validation of the proposed biosynthetic pathway for 26-deoxyactein requires a multi-pronged experimental approach. The following protocols provide a self-validating system for the identification and functional characterization of the key biosynthetic genes and enzymes.

Transcriptome Analysis for Candidate Gene Discovery

Objective: To identify candidate genes encoding CAS, P450s, and UGTs that are co-expressed with the accumulation of 26-deoxyactein in C. racemosa.

Methodology:

-

Tissue Collection: Harvest different tissues of C. racemosa (e.g., rhizomes, roots, leaves, stems) at various developmental stages.

-

Metabolite Profiling: Perform LC-MS/MS analysis on extracts from each tissue to quantify the levels of 26-deoxyactein and other related triterpenoids.

-

RNA Sequencing: Extract total RNA from the same tissues and perform high-throughput transcriptome sequencing (RNA-Seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Annotate the assembled transcripts by sequence homology to known CAS, P450, and UGT genes from other plant species.

-

Perform differential gene expression analysis to identify transcripts whose expression levels correlate with the accumulation of 26-deoxyactein.

-

Utilize co-expression network analysis to identify clusters of genes that are coordinately regulated, potentially representing the biosynthetic pathway.

-

Heterologous Expression and In Vitro Enzyme Assays

Objective: To functionally characterize the candidate genes identified through transcriptome analysis.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of the candidate genes from C. racemosa cDNA.

-

Vector Construction: Clone the amplified genes into appropriate expression vectors for a heterologous host system (e.g., Saccharomyces cerevisiae or Escherichia coli).

-

Heterologous Expression: Transform the expression constructs into the chosen host and induce protein expression.

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography.

-

In Vitro Enzyme Assays:

-

CAS Assay: Incubate the purified candidate CAS with 2,3-oxidosqualene and analyze the reaction products by GC-MS to confirm the synthesis of cycloartenol.

-

P450 Assay: Reconstitute the purified candidate P450s with a cytochrome P450 reductase and incubate with potential substrates (e.g., cycloartenol, and subsequent intermediates) in the presence of NADPH. Analyze the products by LC-MS/MS to determine the specific oxidative reaction catalyzed.

-

UGT Assay: Incubate the purified candidate UGTs with the putative aglycone and UDP-xylose. Analyze the reaction products by LC-MS/MS to confirm the formation of the glycosylated product. A commercially available UDP-Glo™ Glycosyltransferase Assay can also be used for high-throughput screening of UGT activity. [2][3][4] Table 1: Quantitative Data from a Hypothetical UGT Enzyme Assay

-

| Substrate (Aglycone) | UDP-Xylose (mM) | Enzyme (µg) | Reaction Time (min) | Product (26-Deoxyactein) Formed (pmol) |

| Putative Aglycone | 1 | 5 | 30 | 150.2 |

| Control (No Enzyme) | 1 | 0 | 30 | < 1.0 |

| Control (No Aglycone) | 1 | 5 | 30 | < 1.0 |

In Planta Functional Validation using Virus-Induced Gene Silencing (VIGS)

Objective: To confirm the role of the identified biosynthetic genes in the production of 26-deoxyactein within C. racemosa.

Methodology:

-

VIGS Vector Construction: Clone a fragment of the target biosynthetic gene into a suitable VIGS vector (e.g., Tobacco Rattle Virus-based). [1][5][6][7][8]2. Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young C. racemosa plants.

-

Phenotypic and Metabolic Analysis:

-

Monitor the plants for any visible phenotypes resulting from gene silencing.

-

After a suitable period for systemic silencing to occur, harvest tissues from the silenced and control plants.

-

Perform LC-MS/MS analysis to compare the levels of 26-deoxyactein and its precursors in the silenced and control plants. A significant reduction in 26-deoxyactein levels in the silenced plants would confirm the gene's involvement in its biosynthesis.

-

Conclusion and Future Perspectives

The proposed biosynthetic pathway and the accompanying experimental framework provide a solid foundation for the comprehensive elucidation of 26-deoxyactein biosynthesis in Cimicifuga racemosa. The successful identification and characterization of the complete set of biosynthetic enzymes will not only deepen our understanding of plant secondary metabolism but also pave the way for the metabolic engineering of microbial or plant-based systems for the sustainable production of this and other valuable triterpenoid glycosides. The integration of multi-omics approaches with synthetic biology techniques will be instrumental in achieving these goals and unlocking the full therapeutic potential of these complex natural products.

References

- Becker, A., & Lange, A. (2021). Virus-Induced Gene Silencing (VIGS)

- Unver, T., & Budak, H. (2009). Virus-induced gene silencing, a post-transcriptional gene silencing method.

- Chen, S. N., Fabricant, D. S., Lu, Z. Z., Fong, H. H., & Farnsworth, N. R. (2002). 26-Deoxyactein from Cimicifuga racemosa.

- Dombe, A. D., Saste, G. R., & Shirsat, M. D. (2019). Applications of Virus Induced Gene Silencing (VIGS) in Plant Functional Genomics Studies. Longdom Publishing.

- Lu, R., Martin-Hernandez, A. M., Peart, J. R., Malcuit, I., & Baulcombe, D. C. (2003). Virus-induced gene silencing in plants. Methods, 30(4), 296–303.

- Wang, N., & Huo, Y. X. (2022). Using genome and transcriptome analysis to elucidate biosynthetic pathways. Current opinion in biotechnology, 75, 102708.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10974362, 26-Deoxyactein. Retrieved January 10, 2026 from [Link].

- Limpawattana, M., & Netrphan, S. (2018). Heterologous expression of plant glycosyltransferases for biochemistry and structural biology. Methods in enzymology, 607, 303–325.

-

National Center for Biotechnology Information (n.d.). 26-deoxyactein (C37H56O10). PubChemLite. Retrieved January 10, 2026 from [Link].

- Pollier, J., & Goossens, A. (2022). Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants. The FEBS journal, 289(18), 5486–5510.

- Miao, Y., et al. (2023). Integrative analysis of metabolite and transcriptome reveals biosynthetic pathway and candidate genes for eupatilin and jaceosidin biosynthesis in Artemisia argyi. Frontiers in Plant Science.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21668683, 23-EPI-26-Deoxyactein. Retrieved January 10, 2026 from [Link].

- Ali, Z., et al. (2007). Isolation, Structure Elucidation, and Absolute Configuration of 26-Deoxyactein from Cimicifuga racemosa and Clarification of Nomenclature Associated with 27-Deoxyactein.

- Wang, Y., et al. (2023). Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development. Plant Physiology.

- Choi, S., et al. (2024). Transcriptome analysis of a tropical medicinal plant, Pistacia weinmannifolia. Journal of Plant Biotechnology.

- McCarter, J. D., & Withers, S. G. (2002). In vitro Assay of the Glycosyltransferase Activity of a Heterologously Expressed Plant Protein. Methods in Molecular Biology.

- Zhao, D., et al. (2018). Comparative Transcriptome Analysis of Anthocyanin Biosynthesis in Pansy (Viola × wittrockiana Gams.). MDPI.

- Just, M., et al. (2023). Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment. Toxins.

- Lee, J. H., et al. (2017). De novo transcriptome sequencing and metabolite profiling analyses reveal the complex metabolic genes involved in the terpenoid biosynthesis in Blue Anise Sage (Salvia guaranitica L.). Plant & Cell Physiology.

- Li, Y., et al. (2022). Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes.

- Ohyama, K., et al. (2009). Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis.

- Zhang, H., et al. (2023). Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering. Critical Reviews in Biotechnology.

- Wang, J., et al. (2021). Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering. Critical Reviews in Biotechnology.

- Kallas, Å. M. (2007). Heterologous expression, characterization and applications of carbohydrate active enzymes and binding modules. Diva-portal.org.

- Ghosh, S. (2017). Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes. Frontiers in Plant Science.

- Zegzouti, H., et al. (2012). Detection of Glycosyltransferase activities with homogenous bioluminescent UDP detection assay.

- Othman, A. M., et al. (2021). Heterologous Expression and Characterization of Plant Lipase LIP2 from Elaeis guineensis Jacq. Oil Palm Mesocarp in Escherichia coli. MDPI.

- Gnanasekaran, T., & Simonsen, H. T. (2015). Stable heterologous expression of biologically active terpenoids in green plant cells. Frontiers in Plant Science.

- Warner, S. A., Eierman, D. F., Sovocool, G. W., & Domnas, A. J. (1982). Cycloartenol-derived sterol biosynthesis in the Peronosporales. Mycologia, 74(3), 369–375.

- Hewlins, M. J., Ehrhardt, J. D., Hirth, L., & Ourisson, G. (1969). The conversion of [14C]cycloartenol and [14C)lanosterol into phytosterols by cultures of Nicotiana tabacum. European journal of biochemistry, 8(2), 184–188.

- Hart, E. A., Hua, L., Darr, L. B., Wilson, W. K., Pang, J., & Matsuda, S. P. (1999). Conversion of a plant oxidosqualene-cycloartenol synthase to an oxidosqualene-lanosterol cyclase by random mutagenesis. Journal of the American Chemical Society, 121(41), 9887–9888.

- Darnet, S., & Schaller, H. (2014). Plant oxidosqualene metabolism: cycloartenol synthase–dependent sterol biosynthesis in Nicotiana benthamiana. PloS one, 9(9), e108169.8169.

Sources

- 1. Applications of Virus Induced Gene Silencing (VIGS) in Plant Functional Genomics Studies - OAR@ICRISAT [oar.icrisat.org]

- 2. UDP-Glo™ Glycosyltransferase Assay [promega.sg]

- 3. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Virus-induced gene silencing and its application in plant functional genomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Virus-induced gene silencing in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the In Vitro Anti-inflammatory Effects of 26-Deoxyactein

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro anti-inflammatory properties of 26-Deoxyactein, a cycloartane triterpenoid glycoside. Drawing from established methodologies and an understanding of inflammatory signaling, this document outlines a logical, evidence-based approach to characterizing the compound's mechanism of action.

Introduction: The Therapeutic Potential of 26-Deoxyactein

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases.[1] The search for novel anti-inflammatory agents has led to a growing interest in natural products. 26-Deoxyactein, a triterpenoid glycoside isolated from plants of the Actaea genus (formerly Cimicifuga), represents a promising candidate for investigation.[2] While direct, extensive research on the anti-inflammatory activity of 26-Deoxyactein is emerging, studies on related cycloartane triterpenoids have shown potent inhibitory effects on key inflammatory pathways, particularly through the suppression of Nuclear Factor-kappa B (NF-κB) activation.[2]

This guide provides the scientific rationale and detailed protocols to systematically evaluate the anti-inflammatory effects of 26-Deoxyactein in vitro, focusing on its potential to modulate critical signaling cascades such as NF-κB, Mitogen-Activated Protein Kinases (MAPKs), and the NLRP3 inflammasome.

Core Inflammatory Signaling Pathways: Potential Targets for 26-Deoxyactein

A thorough investigation into the anti-inflammatory properties of a novel compound requires a focus on the central signaling pathways that regulate the inflammatory response. The following sections detail the primary pathways that should be investigated for modulation by 26-Deoxyactein.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate gene transcription.[3] Inhibition of IκBα phosphorylation or degradation is a common mechanism for anti-inflammatory compounds.[3]

Caption: Overview of the MAPK signaling cascade and a potential point of inhibition.

The NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in innate immunity by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. [5][6]Its activation typically requires two signals: a priming signal (often via NF-κB) to upregulate NLRP3 and pro-IL-1β expression, and an activation signal (e.g., ATP, nigericin) that triggers the assembly of the complex. [5][7]Key events in NLRP3 activation include potassium efflux and the production of reactive oxygen species (ROS). [8]

Experimental Workflow for In Vitro Characterization

The following workflow provides a systematic approach to evaluating the anti-inflammatory effects of 26-Deoxyactein.

Caption: A systematic workflow for in vitro evaluation of 26-Deoxyactein.

Detailed Experimental Protocols

The following protocols are foundational for investigating the anti-inflammatory effects of 26-Deoxyactein. Murine macrophage-like RAW 264.7 cells are a standard and appropriate model for these initial studies.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 macrophages.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Experimental Plating: Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with various concentrations of 26-Deoxyactein (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

-

Stimulate with an inflammatory agent, typically Lipopolysaccharide (LPS, 1 µg/mL), for a specified duration (e.g., 24 hours for cytokine release, 15-60 minutes for protein phosphorylation).

-

Include appropriate controls: vehicle control (DMSO), LPS-only, and a positive control drug (e.g., Dexamethasone).

-

Cell Viability Assay (MTT Assay)

Causality: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply due to cytotoxicity.

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat cells with 26-Deoxyactein at various concentrations for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Causality: NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS), an enzyme whose expression is driven by NF-κB.

-

Collect the cell culture supernatant after 24 hours of treatment and stimulation.

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A in a 96-well plate and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

Causality: Direct measurement of cytokines like TNF-α, IL-6, and IL-1β provides a quantitative assessment of the inflammatory response. [9][10][11]

-

Collect cell culture supernatants after 24 hours of stimulation.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.

-

Follow the manufacturer's protocol precisely.

-

Measure absorbance on a plate reader and calculate cytokine concentrations based on the provided standards.

Western Blot Analysis for Signaling Proteins

Causality: Western blotting allows for the direct visualization and quantification of the phosphorylation state of key proteins in the NF-κB and MAPK pathways, providing mechanistic insight into the compound's action.

-

After a short stimulation period (e.g., 30 minutes), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band density using software like ImageJ, normalizing phosphorylated proteins to their total protein counterparts and then to a loading control (β-actin).

Data Presentation and Interpretation

Quantitative data should be presented clearly to facilitate comparison and interpretation.

Table 1: Effect of 26-Deoxyactein on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

| Treatment | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 100 ± 5.2 | 1.2 ± 0.3 | 55 ± 8.1 | 150 ± 22.5 |

| LPS (1 µg/mL) | 98 ± 4.7 | 25.6 ± 2.1 | 2850 ± 150.3 | 4500 ± 310.8 |

| LPS + 26-Deoxyactein (5 µM) | 97 ± 5.1 | 18.3 ± 1.5 | 1980 ± 112.7 | 3100 ± 250.1* |

| LPS + 26-Deoxyactein (10 µM) | 96 ± 4.9 | 11.5 ± 1.1 | 1240 ± 98.4 | 1850 ± 160.4 |

| LPS + 26-Deoxyactein (25 µM) | 95 ± 5.3 | 6.8 ± 0.8 | 750 ± 65.2 | 980 ± 115.6 |

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to LPS-only group.

Table 2: Densitometric Analysis of Key Signaling Proteins

| Treatment | P-p65 / Total p65 | P-IκBα / Total IκBα | P-p38 / Total p38 |

| Control | 0.1 ± 0.02 | 0.08 ± 0.01 | 0.12 ± 0.03 |

| LPS (1 µg/mL) | 1.0 ± 0.09 | 1.0 ± 0.11 | 1.0 ± 0.08 |

| LPS + 26-Deoxyactein (10 µM) | 0.45 ± 0.05 | 0.38 ± 0.04 | 0.51 ± 0.06** |

*Values represent relative fold change normalized to the LPS-only group. *p < 0.01 compared to LPS-only group.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial in vitro characterization of the anti-inflammatory properties of 26-Deoxyactein. By systematically evaluating its effects on cell viability, pro-inflammatory mediator production, and key signaling pathways, researchers can build a strong, evidence-based profile of the compound's mechanism of action. Positive and significant results from these assays would strongly justify further investigation, including the use of more complex in vitro models (e.g., co-cultures, 3D models) and eventual progression to in vivo studies to confirm therapeutic potential. The exploration of its effects on the NLRP3 inflammasome would represent an additional, advanced step in elucidating its full anti-inflammatory capabilities.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm

- In vitro pharmacological screening methods for anti-inflammatory agents. (2025).

- Screening models for inflamm

- Pharmacokinetics of 23-epi-26-deoxyactein in women following oral administration of a standardized extract of black cohosh. (2013). NIH.

- Natural Compounds as Regulators of NLRP3 Inflammasome-Medi

- Pharmacokinetics of 23-Epi-26-Deoxyactein in Women After Oral Administration of a Standardized Extract of Black Cohosh. (2025).

- Natural Products that Target the NLRP3 Inflammasome to Tre

- NLRP3 inflammasome inhibitors and mechanisms of action. (n.d.).

- Isolation, Structure Elucidation, and Absolute Configuration of 26-Deoxyactein from Cimicifuga racemosa and Clarification of Nomenclature Associated with 27-Deoxyactein. (n.d.).

- Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). (n.d.). PubMed Central.

- Inhibiting the NLRP3 Inflammasome. (n.d.). MDPI.

- Effects of 23-epi-26-deoxyactein on adipogenesis in 3T3-L1 preadipocytes and diet-induced obesity in C57BL/6 mice. (2020). PubMed.

- Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. (n.d.). PMC.

- Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applic

- MAP Kinase Pathways in the Yeast Saccharomyces cerevisiae. (n.d.). PubMed Central.

- In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. (2024). NIH.

- The Histone Deacetylase Inhibitor ITF2357 Reduces Production of Pro-Inflammatory Cytokines In Vitro and Systemic Inflamm

- In vitro antiproliferative, anti-inflammatory effects and molecular docking studies of natural compounds isolated from Sarcocephalus pobeguinii (Hua ex Pobég). (n.d.). PubMed Central.

- Anti-Inflammatory Effects of Aspalathin and Nothofagin from Rooibos (Aspalathus linearis) In Vitro and In Vivo. (2025).

- Deoxycholic acid induces proinflammatory cytokine production by model oesophageal cells via lipid rafts. (2021). PubMed.

- Pro-Inflammatory Effects of NX-3 Toxin Are Comparable to Deoxynivalenol and not Modulated by the Co-Occurring Pro-Oxidant Aurofusarin. (n.d.). MDPI.

- IL-26 Confers Proinflammatory Properties to Extracellular DNA. (2017). PubMed.

- Real time characterization of the MAPK pathway using n

- Rapid Reduction of Pro-Inflammatory Cytokines with an Oral Topical Composition Comprising Olive Oil, Trimethylglycine and Xylitol: A Randomized Double-Blind Controlled Trial. (n.d.). MDPI.

Sources

- 1. journalajrb.com [journalajrb.com]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Natural Products that Target the NLRP3 Inflammasome to Treat Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Histone Deacetylase Inhibitor ITF2357 Reduces Production of Pro-Inflammatory Cytokines In Vitro and Systemic Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Antioxidant Properties of 26-Deoxyactein

Foreword: Beyond the Free Radical Scavenger

In the landscape of natural product research, the quest for potent antioxidants is a journey toward understanding and mitigating the cellular damage implicated in a spectrum of chronic diseases. This guide delves into the antioxidant potential of 26-Deoxyactein, a complex triterpenoid saponin derived from Actaea racemosa (black cohosh).[1][2][3] Our exploration will transcend simplistic free-radical scavenging assays, venturing into the intricate cellular machinery that governs redox homeostasis. For the discerning researcher and drug development professional, this document provides a technical framework for evaluating and understanding the antioxidant mechanism of 26-Deoxyactein, grounded in established methodologies and mechanistic insights.

26-Deoxyactein: A Molecular Profile

26-Deoxyactein is a cycloartane-type triterpene glycoside, a class of compounds known for their diverse biological activities.[4][5] Isolated from the roots and rhizomes of Actaea racemosa, its intricate structure was elucidated through spectroscopic methods and single-crystal X-ray analysis.[1][2] It is important to distinguish 26-Deoxyactein from its more abundant isomer, 23-epi-26-deoxyactein, as subtle stereochemical differences can lead to significant variations in biological activity.[1]

Caption: Key structural features of 26-Deoxyactein.

A Multi-tiered Strategy for Assessing Antioxidant Efficacy

A robust evaluation of a compound's antioxidant properties necessitates a multi-pronged approach, moving from simple chemical assays to more biologically relevant cellular models. This tiered strategy provides a comprehensive picture of not just radical scavenging ability, but also the compound's interaction with cellular antioxidant defense systems.

Caption: A tiered workflow for antioxidant property evaluation.

Tier 1: Foundational In Vitro Antioxidant Capacity